molecular formula C15H22N2O2S2 B2652396 N-{[4-(morpholin-4-yl)thian-4-yl]methyl}thiophene-2-carboxamide CAS No. 2380083-99-6

N-{[4-(morpholin-4-yl)thian-4-yl]methyl}thiophene-2-carboxamide

Cat. No.: B2652396
CAS No.: 2380083-99-6
M. Wt: 326.47
InChI Key: WNPQCECQNAQXFT-UHFFFAOYSA-N
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Description

N-{[4-(morpholin-4-yl)thian-4-yl]methyl}thiophene-2-carboxamide is a compound of significant interest in medicinal chemistry. This compound is known for its potential applications in various therapeutic areas, particularly as an antithrombotic agent. Its structure comprises a thiophene ring, a morpholine moiety, and a thianyl group, which contribute to its unique chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[4-(morpholin-4-yl)thian-4-yl]methyl}thiophene-2-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the thianyl intermediate: This step involves the reaction of a suitable thianyl precursor with a morpholine derivative under controlled conditions.

    Coupling with thiophene-2-carboxylic acid: The thianyl intermediate is then coupled with thiophene-2-carboxylic acid using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and reduce costs. This can include the use of alternative solvents, catalysts, and reaction conditions to improve the efficiency of each step. Additionally, continuous flow chemistry techniques may be employed to scale up the production process while maintaining product quality.

Chemical Reactions Analysis

Types of Reactions

N-{[4-(morpholin-4-yl)thian-4-yl]methyl}thiophene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The morpholine moiety can undergo nucleophilic substitution reactions with suitable electrophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.

    Reduction: Lithium aluminum hydride, sodium borohydride, tetrahydrofuran as solvent.

    Substitution: Alkyl halides, acetonitrile as solvent, base such as potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can lead to the formation of thiophene-2,5-dione derivatives, while reduction can yield the corresponding thiophene-2-carboxylic acid derivatives.

Scientific Research Applications

Mechanism of Action

The primary mechanism of action of N-{[4-(morpholin-4-yl)thian-4-yl]methyl}thiophene-2-carboxamide involves the inhibition of Factor Xa, an enzyme crucial for blood coagulation. By binding to the active site of Factor Xa, the compound prevents the conversion of prothrombin to thrombin, thereby inhibiting the formation of blood clots . This makes it a promising candidate for the treatment and prevention of thromboembolic disorders.

Comparison with Similar Compounds

N-{[4-(morpholin-4-yl)thian-4-yl]methyl}thiophene-2-carboxamide can be compared with other Factor Xa inhibitors such as rivaroxaban and apixaban. While all these compounds share a common mechanism of action, they differ in their chemical structures, pharmacokinetic properties, and clinical applications. For instance:

These differences highlight the unique structural features and therapeutic potential of this compound.

Properties

IUPAC Name

N-[(4-morpholin-4-ylthian-4-yl)methyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O2S2/c18-14(13-2-1-9-21-13)16-12-15(3-10-20-11-4-15)17-5-7-19-8-6-17/h1-2,9H,3-8,10-12H2,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNPQCECQNAQXFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCCC1(CNC(=O)C2=CC=CS2)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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